![molecular formula C8H12N2O B12957821 6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B12957821.png)
6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one is a heterocyclic compound that features a fused ring system combining an imidazole and an azepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the fused ring system with high efficiency and selectivity . Common reagents used in these reactions include aldehydes, amines, and isocyanides, which react under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]azepine derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]azepine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents onto the fused ring system .
Applications De Recherche Scientifique
6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyrimidine: Another fused ring system with similar structural features and applications.
Imidazo[1,5-a]pyridine: Known for its strong π-accepting character and use as a ligand in coordination chemistry.
2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-: A related compound with a similar azepine ring structure.
Uniqueness
6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one is unique due to its specific fused ring system, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-3-one |
InChI |
InChI=1S/C8H12N2O/c11-8-6-9-7-4-2-1-3-5-10(7)8/h1-6H2 |
Clé InChI |
HUDVBQIJJOCKAD-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NCC(=O)N2CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



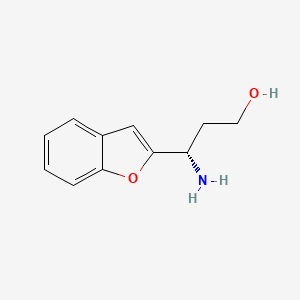

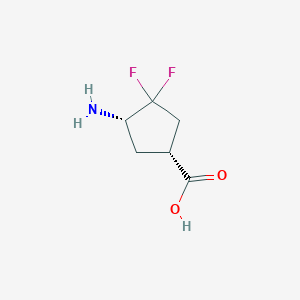
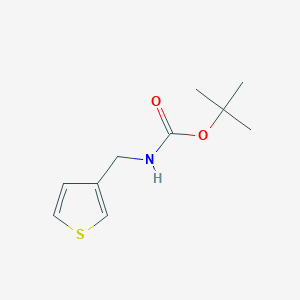
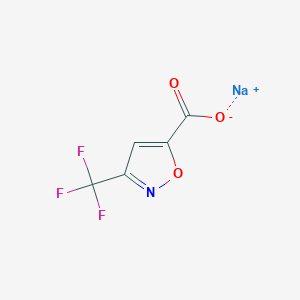
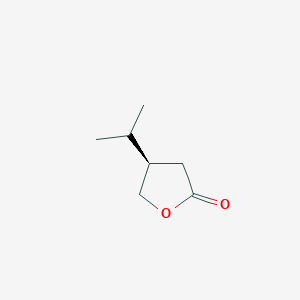

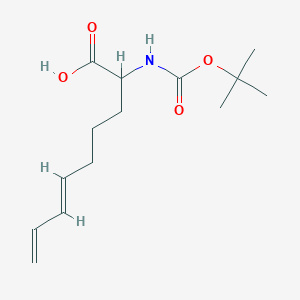
![1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B12957782.png)

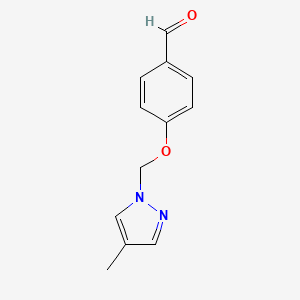

![2-Bromo-6-(4-isopropylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12957820.png)
